1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(1,1-dioxothiolan-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c22-17(18-14-6-9-25(23,24)11-14)12-4-7-21(8-5-12)16-10-13-2-1-3-15(13)19-20-16/h10,12,14H,1-9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPTXNVJWGIYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxamide (CAS Number: 2097902-23-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 364.5 g/mol . The structure incorporates a cyclopenta[c]pyridazine moiety and a thiolane derivative, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₄O₃S |
| Molecular Weight | 364.5 g/mol |
| CAS Number | 2097902-23-1 |
The biological activity of this compound is hypothesized to stem from its interaction with various receptors and enzymes. Its piperidine structure is known to influence binding affinity and selectivity towards specific targets, particularly in the central nervous system and for pain modulation.
Biological Activity
Recent studies have indicated that compounds similar to the one exhibit a range of biological activities:
- Antinociceptive Activity : The compound shows promise in pain relief, particularly in models of nociceptive and neuropathic pain. The piperidine moiety plays a crucial role in its analgesic effects by interacting with histamine H3 and sigma receptors, as evidenced by various in vitro assays .
- Neuropharmacological Effects : Cyclopenta[c]pyridazine derivatives have been linked to neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anti-inflammatory Properties : Some studies suggest that similar compounds can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies highlight the biological effects of related compounds:
- Study on Pain Models : A study demonstrated that piperidine derivatives showed significant antinociceptive effects in both acute and chronic pain models, suggesting that structural modifications can enhance their efficacy .
- Inflammation Modulation : Another investigation revealed that specific cyclopenta[c]pyridazine derivatives reduced interleukin-1β release in cell-based assays, indicating their potential as anti-inflammatory agents .
Comparative Analysis
To better understand the biological activity of our compound, it is useful to compare it with other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
